molecular formula C6H9NO2 B2537651 1-Ethylpyrrolidine-2,3-dione CAS No. 1250145-71-1

1-Ethylpyrrolidine-2,3-dione

Cat. No.: B2537651
CAS No.: 1250145-71-1
M. Wt: 127.143
InChI Key: ICSILXBSWLFQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine-2,3-diones, which are known for their versatile applications in medicinal chemistry and organic synthesis. The compound features a five-membered ring with two carbonyl groups at positions 2 and 3, and an ethyl group attached to the nitrogen atom.

Mechanism of Action

Target of Action

1-Ethylpyrrolidine-2,3-dione is a compound that has been identified to interact with certain targets in the human body. The primary targets of this compound are the Vesicle-fusing ATPase and the ERO1-like protein beta . These proteins play crucial roles in cellular processes, with the Vesicle-fusing ATPase involved in vesicle transport and fusion, and the ERO1-like protein beta participating in the formation of disulfide bonds in proteins.

Mode of Action

It is suggested that the compound may bind to these proteins and modulate their activity . This interaction could lead to changes in the proteins’ function, potentially influencing various cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are not fully known. Given its potential targets, it is possible that this compound could influence cellular processes such as vesicle transport and protein folding. More research is needed to fully understand the effects of this compound at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

1-Ethylpyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the Pseudomonas aeruginosa PBP3 target . It interacts with the Vesicle-fusing ATPase and ERO1-like protein beta in humans

Cellular Effects

The cellular effects of this compound are not fully understood. It has been found to exhibit initial antibacterial activities against P. aeruginosa . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of amide-tethered 1,6-enynes with carbon monoxide and an alcohol in the presence of a palladium catalyst. This reaction is known for its broad substrate scope, excellent chemo-, regio-, and enantioselectivities, high atom economy, and mild reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves multi-step processes that ensure high yield and purity. The process often starts with the preparation of intermediate compounds, followed by cyclization and functionalization steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Ethylpyrrolidine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-ethylpyrrolidine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-7-4-3-5(8)6(7)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSILXBSWLFQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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